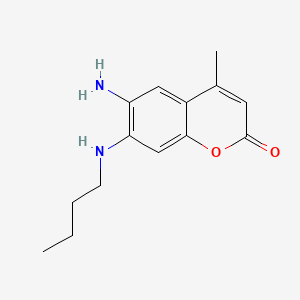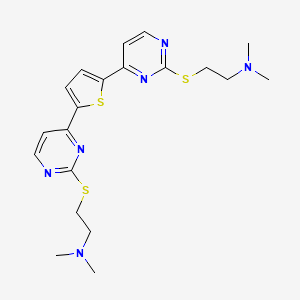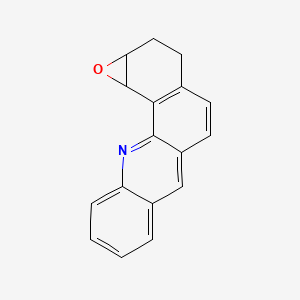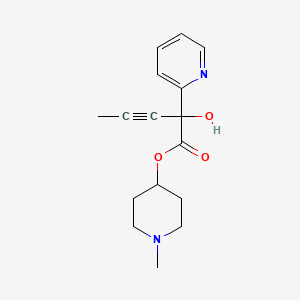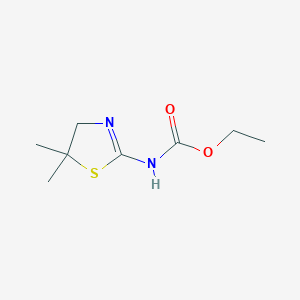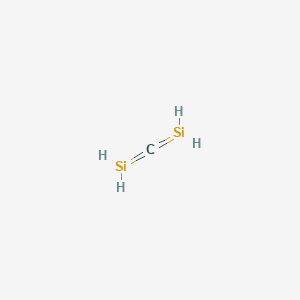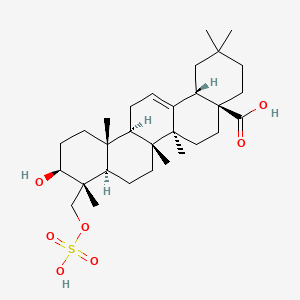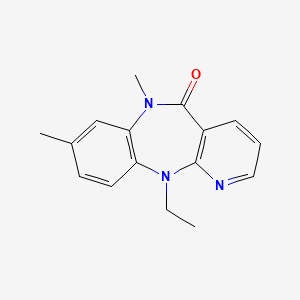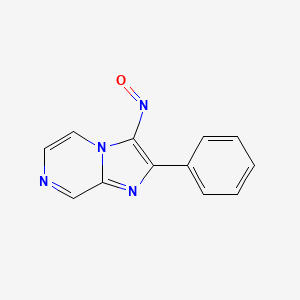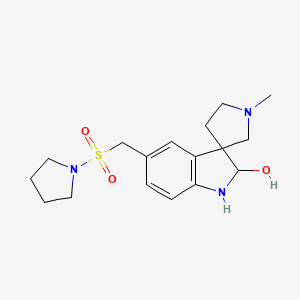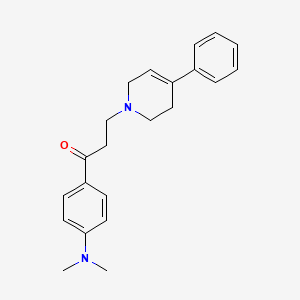
Propiophenone, 4'-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propiophenone core substituted with a dimethylamino group and a phenyl-tetrahydropyridyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with propionyl chloride to form propiophenone. This is followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The phenyl-tetrahydropyridyl moiety can be introduced via a series of cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, modulating their activity. The phenyl-tetrahydropyridyl moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propiophenone: A simpler analog without the dimethylamino and phenyl-tetrahydropyridyl groups.
4’-Dimethylamino Propiophenone: Lacks the phenyl-tetrahydropyridyl moiety.
3-(4-Phenyl-1,2,3,6-tetrahydro-1-pyridyl) Propiophenone: Lacks the dimethylamino group.
Uniqueness
Propiophenone, 4’-(dimethylamino)-3-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
102504-71-2 |
|---|---|
Molecular Formula |
C22H26N2O |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C22H26N2O/c1-23(2)21-10-8-20(9-11-21)22(25)14-17-24-15-12-19(13-16-24)18-6-4-3-5-7-18/h3-12H,13-17H2,1-2H3 |
InChI Key |
FCJJBXIBBZCQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCN2CCC(=CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


